[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate
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Overview
Description
[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, benzoyloxy, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective reactions to introduce the desired substituents. Common synthetic routes may involve the use of protecting groups for hydroxyl and sulfanyl functionalities, followed by benzoylation and subsequent deprotection steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and conditions. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The benzoyloxy groups can be reduced to hydroxyl groups.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as thiols or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzoyloxy groups may result in the formation of diols .
Scientific Research Applications
[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- [(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate .
- [(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(acetoxymethyl)-4-[(2S,3R,4S,5S,6R)-6-(acetoxymethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-2-(benzoyloxymethyl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl] benzoate .
Uniqueness
[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C34H30O8S |
---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H30O8S/c1-22-17-19-26(20-18-22)43-34-28(35)30(42-33(38)25-15-9-4-10-16-25)29(41-32(37)24-13-7-3-8-14-24)27(40-34)21-39-31(36)23-11-5-2-6-12-23/h2-20,27-30,34-35H,21H2,1H3/t27-,28+,29-,30-,34-/m1/s1 |
InChI Key |
XRXBTVFVVSJYRE-LDJZNOKKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
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